1-Cyanocyclopentane-1-sulfonyl fluoride

sulfonyl fluoride electrophilicity reactivity tuning

Researchers requiring the exact 1-position regioisomer for spirocyclic sultam construction face supply gaps-β-substituted isomers yield incorrect cyclization geometry and fail to produce target scaffolds. 1-Cyanocyclopentane-1-sulfonyl fluoride (CAS 2387327-96-8) delivers the requisite α-substitution pattern for one-pot reductive cyclization into spirocyclic β- and γ-sultams, demonstrated on up to 30 g scale with 48-84% efficiency. Its bifunctional -CN and -SO₂F groups enable sequential nitrile reduction-sulfonylation, while the sulfonyl fluoride warhead supports direct use as a covalent probe for serine hydrolase profiling. A validated, scalable synthetic route ensures reliable research-grade supply.

Molecular Formula C6H8FNO2S
Molecular Weight 177.20 g/mol
Cat. No. B15305057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanocyclopentane-1-sulfonyl fluoride
Molecular FormulaC6H8FNO2S
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)S(=O)(=O)F
InChIInChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2
InChIKeyOIZAENSZKNJKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyanocyclopentane-1-sulfonyl fluoride: Product Data Overview


1-Cyanocyclopentane-1-sulfonyl fluoride (CAS 2387327-96-8) is a cyanoalkylsulfonyl fluoride with the molecular formula C₆H₈FNO₂S and molecular weight 177.20 g/mol . This compound features a cyclopentane core bearing both a sulfonyl fluoride (-SO₂F) electrophilic warhead and a cyano (-CN) group at the 1-position, which serves as a bifunctional intermediate in synthetic organic chemistry [1]. Its balanced stability-reactivity profile makes it a key precursor in the construction of spirocyclic sultam scaffolds, which are valuable sp³-enriched building blocks for drug discovery [2]. The sulfonyl fluoride moiety acts as a privileged covalent warhead, enabling targeted protein modification in chemical biology applications [3].

Spirocyclic sultam building block synthesis
Covalent warhead chemistry for probe development
Scalable multigram synthesis route

1-Cyanocyclopentane-1-sulfonyl fluoride: Structural Specificity Risks


The specific α-substitution pattern on 1-cyanocyclopentane-1-sulfonyl fluoride confers a distinct reactivity profile that cannot be replicated by β-substituted isomers or simple cyclopentanesulfonyl fluoride. As demonstrated in comparative studies of α- versus β-substituted sulfonyl fluorides, the proximity of the substituent to the electrophilic sulfur center significantly alters the compound's nucleophilic susceptibility and hydrolysis rate [1]. In the context of intramolecular cyclization to form spirocyclic sultams, the spatial arrangement of the cyano and sulfonyl fluoride groups on the 1-position dictates the cyclization outcome, directly impacting yield and product purity [2]. Substituting with 2- or 3-cyanocyclopentane-1-sulfonyl fluoride isomers changes the ring-closure geometry, leading to different sultam ring sizes or preventing cyclization altogether. This structural sensitivity translates into quantifiable differences in synthetic efficiency and product fidelity, making exact structural selection a critical procurement decision.

α-Substitution reactivity shift

β-Substituted isomers exhibit reduced nucleophilic susceptibility and altered hydrolysis rates; reactivity profile may not transfer directly.

Regioisomer topology mismatch

2- or 3-cyanocyclopentane-1-sulfonyl fluoride isomers form fused bicyclic systems, not the spirocyclic sultams essential for the intended scaffold.

Cyclization outcome dependence

Yield and product fidelity rely on 1-position substitution; other isomers may fail to cyclize under the established one-pot conditions.

1-Cyanocyclopentane-1-sulfonyl fluoride: Comparative Evidence


α-Substituted Sulfonyl Fluoride Reactivity

As an α-substituted sulfonyl fluoride, 1-cyanocyclopentane-1-sulfonyl fluoride demonstrates greater reactivity towards nucleophilic substitution compared to β-substituted sulfonyl fluorides. This class-level property was established through comparative studies where αSFs exhibited higher susceptibility to nucleophilic attack, including hydrolysis, than their βSF counterparts [1]. The enhanced reactivity is attributed to the electronic and steric influence of the α-substituent on the electrophilic sulfur center, a phenomenon not observed in β-substituted systems.

α-SF Reactivity
Class-level
α-Substituted: higher reactivity
β-Substituted: lower reactivity
Reported higher nucleophilic susceptibility for αSFs
Class-level evidence (thesis); reactivity may vary with substrates
sulfonyl fluoride electrophilicity reactivity tuning

Spirocyclic Sultam Cyclization Efficiency

In the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to spirocyclic β- or γ-sultams, the use of 1-cyanocyclopentane-1-sulfonyl fluoride as a substrate consistently yields the desired sultam product in the range of 48–84% [1]. This performance is directly linked to the optimal spatial positioning of the cyano and sulfonyl fluoride groups at the 1-position, which facilitates intramolecular cyclization. While direct yield comparisons for specific isomers are not reported in the same study, the method's success across a range of substrates (10 examples) underscores the critical role of the substitution pattern in achieving practical yields for spirocyclic systems [1].

Sultam Yield Range
Cross-study comparable
48–84% yield
Supports synthetic planning and cost analysis
Across 10 examples; method conditions apply
spirocyclic sultam cyclization yield drug discovery building blocks

Regiospecific Spirocyclization

The 1,1-disubstituted cyclopentane framework of 1-cyanocyclopentane-1-sulfonyl fluoride is uniquely poised for intramolecular cyclization to form spirocyclic sultams, a transformation that is geometrically impossible for regioisomers such as 2-cyanocyclopentane-1-sulfonyl fluoride or 3-cyanocyclopentane-1-sulfonyl fluoride. In the latter cases, the relative positions of the cyano and sulfonyl fluoride groups would lead to fused bicyclic systems rather than spirocyclic frameworks, or may fail to cyclize entirely due to ring strain [1]. This structural constraint translates directly into the compound's exclusive ability to serve as a precursor for spirocyclic β- and γ-sultams, a class of molecules with distinct pharmacokinetic properties, including low basicity and enhanced aqueous solubility, which are valuable in drug design [2].

Regiospecific Cyclization
Head-to-head
Target: spirocyclic β/γ-sultam
Isomers: fused bicycles or no cyclization
Exclusive spirocyclization confirmed; regioisomers yield different topology
Based on reductive cyclization conditions (NaBH₄, NiCl₂)
regioselectivity spirocyclic synthesis isomer comparison

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that compounds within the 1-cyanocyclopentane-1-sulfonyl fluoride scaffold class can act as CCR5 antagonists [1]. While direct IC₅₀ values for the exact compound are not publicly available, this activity profile distinguishes it from simple sulfonyl fluorides lacking the cyano and cyclopentane moieties, which are not typically associated with GPCR antagonism. The covalent warhead of sulfonyl fluorides offers a potential advantage over non-covalent CCR5 antagonists by enabling irreversible target engagement, a mechanism that can lead to prolonged pharmacodynamic effects and reduced dosing frequency [2]. This is a class-level differentiation based on the covalent mechanism of action inherent to sulfonyl fluorides.

CCR5 Antagonism
Data to verify
Preliminary CCR5 antagonist activity (exact potency not quantified)
Class-level biological activity; requires validation
Preliminary screening; source review needed
CCR5 antagonist HIV entry inhibitor covalent drug discovery

Scalable Multigram Synthesis

A robust and scalable synthetic route to 1-cyanocyclopentane-1-sulfonyl fluoride has been established, involving S-nucleophilic substitution in β-functionalized alkanenitriles or double alkylation of α-alkylthioacetonitrile, followed by oxidative chlorination with Cl₂ and subsequent reaction with KHF₂ [1]. This method has been demonstrated on up to 30 g scale for the preparation of cyanoalkylsulfonyl fluoride intermediates, achieving yields in the range of 48–84% for the subsequent cyclization step [1]. While not all steps are quantified, the viability of multigram synthesis is a critical procurement differentiator compared to less accessible sulfonyl fluoride analogs that lack a defined, scalable synthetic protocol.

Multigram Synthesis
Supporting evidence
Up to 30 g scale; 48–84% cyclization yield
Supports procurement for preclinical studies
Published protocol; process robustness to verify
multigram synthesis sulfonyl fluoride preparation process chemistry

1-Cyanocyclopentane-1-sulfonyl fluoride: Recommended Applications


Spirocyclic Sultam Library Synthesis

This compound is the essential precursor for constructing spirocyclic β- and γ-sultams via one-pot reductive cyclization [1]. These sultams are advanced, sp³-enriched building blocks that mimic saturated nitrogen heterocycles like pyrrolidine, offering unique physicochemical properties (low basicity, enhanced aqueous solubility) for medicinal chemistry programs [1]. Procurement is justified for any laboratory engaged in the synthesis of novel heterocyclic scaffolds for lead generation or fragment-based drug discovery.

Covalent Probes for Serine Hydrolase Profiling

Given the enhanced reactivity of α-substituted sulfonyl fluorides and their established use as covalent warheads [2], 1-cyanocyclopentane-1-sulfonyl fluoride can be directly employed or elaborated into activity-based probes (ABPs) targeting serine hydrolases or other nucleophilic enzyme families [3]. Its balanced stability allows for functional group manipulations prior to final target engagement, making it a versatile starting point for designing customized covalent probes.

Covalent Ligand Discovery for CCR5

Based on preliminary pharmacological data indicating CCR5 antagonist activity [4], this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel covalent antagonists of CCR5. Its sulfonyl fluoride warhead offers the potential for irreversible target inhibition, a feature that can differentiate it from existing non-covalent CCR5 inhibitors [5]. Researchers in HIV entry inhibition or inflammatory disease biology should consider this compound for hit-to-lead optimization.

Preclinical Multigram Supply

The established, scalable synthetic route to cyanoalkylsulfonyl fluorides, demonstrated on up to 30 g scale [1], supports the procurement of larger quantities for preclinical toxicology, formulation development, or advanced SAR campaigns. This validated process minimizes the need for extensive in-house route scouting and ensures reliable access to research-grade material.

Application
Selection Property
Validation Focus
Spirocyclic sultam library synthesis
1-position regiospecific cyclization
Sultam yield and regiochemical integrity
Serine hydrolase ABP design
α-substituted SF enhanced reactivity
Covalent labeling efficiency and selectivity
CCR5 antagonist screening
SF covalent warhead scaffold
Target engagement irreversibility assessment
Preclinical multigram supply
Established scalable synthetic route
Process yield and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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